molecular formula C8H6ClFINO B2401408 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide CAS No. 1257262-44-4

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide

Cat. No.: B2401408
CAS No.: 1257262-44-4
M. Wt: 313.49
InChI Key: IROSPMSECBCNHJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is a chemical compound with the molecular formula C8H6ClFINO and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated acetamide derivative. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoro-2-iodoaniline+chloroacetyl chlorideThis compound\text{4-fluoro-2-iodoaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-fluoro-2-iodoaniline+chloroacetyl chloride→this compound

Chemical Reactions Analysis

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated acetamides on biological systems. It can serve as a probe to study enzyme interactions and protein modifications.

    Medicine: While not used directly as a drug, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: In industrial research, the compound is used to develop new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its halogenated structure suggests that it may interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide can be compared with other halogenated acetamides, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(4-fluoro-2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFINO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSPMSECBCNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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